molecular formula C7H3F4NO2 B8239729 6-Fluoro-5-(trifluoromethyl)picolinic acid

6-Fluoro-5-(trifluoromethyl)picolinic acid

Cat. No.: B8239729
M. Wt: 209.10 g/mol
InChI Key: BZVUJYGGTGOJDM-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(trifluoromethyl)picolinic acid typically involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine using butyllithium as a base . This reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:

    Step 1: 2-Bromo-5-(trifluoromethyl)pyridine is treated with butyllithium in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures.

    Step 2: The resulting intermediate is then subjected to carbon dioxide to form the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acid derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The presence of fluoro and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-picolinic acid
  • 6-(Trifluoromethyl)picolinic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-Fluoro-5-(trifluoromethyl)picolinic acid is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVUJYGGTGOJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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